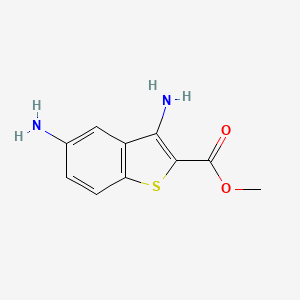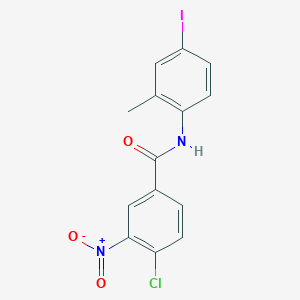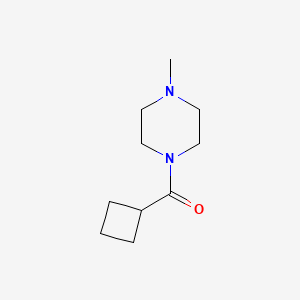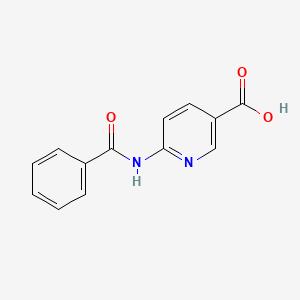![molecular formula C11H10ClNOS B7464841 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B7464841.png)
2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole, also known as CMPT or thiazole CMPT, is a heterocyclic compound that has gained significant attention in scientific research due to its potential biological activities. CMPT is a thiazole derivative that is synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole is not fully understood; however, studies have suggested that it may act through various pathways, including the inhibition of DNA synthesis, the induction of apoptosis, and the inhibition of protein kinase activity. Furthermore, 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole has been shown to induce oxidative stress, which may contribute to its cytotoxic effects.
Biochemical and Physiological Effects:
Studies have reported that 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole exhibits various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell cycle arrest, and the modulation of gene expression. Additionally, 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole has been shown to induce the production of reactive oxygen species (ROS), which may contribute to its cytotoxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole has several advantages for lab experiments, including its low toxicity and high solubility in various solvents. However, 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole also has some limitations, such as its instability in acidic conditions and its potential for degradation under certain environmental conditions.
Zukünftige Richtungen
There are several future directions for the scientific research of 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole, including the investigation of its potential as a therapeutic agent for cancer and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole and to identify its molecular targets. Furthermore, the development of more efficient and cost-effective synthesis methods for 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole may facilitate its use in various research applications.
Conclusion:
In conclusion, 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential biological activities. 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole can be synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is needed to fully understand the potential of 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole as a therapeutic agent and to identify its molecular targets.
Synthesemethoden
2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole can be synthesized through various methods, including the reaction of 2-chloro-5-formylthiazole with 4-methylphenol in the presence of a base, such as potassium carbonate. Another method involves the reaction of 2-chloro-5-mercaptothiazole with 4-methylbenzyl chloride in the presence of a base, such as sodium hydroxide. These methods result in the formation of 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole, which is a yellowish crystalline solid.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole has been extensively studied for its potential biological activities, including its anticancer, antimicrobial, and antiviral properties. Studies have shown that 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole has been shown to inhibit the growth of various microbial strains, including Gram-positive and Gram-negative bacteria. Additionally, 2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole has been reported to exhibit antiviral activity against the herpes simplex virus type 1 (HSV-1).
Eigenschaften
IUPAC Name |
2-chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNOS/c1-8-2-4-9(5-3-8)14-7-10-6-13-11(12)15-10/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFYALSNNSIKRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 3-[4-[(2-chloroacetyl)amino]phenyl]propanoate](/img/structure/B7464784.png)


![5-[2-[2-(Methylamino)phenyl]propan-2-yl]-1,2-dihydropyrazol-3-one](/img/structure/B7464794.png)




![2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide](/img/structure/B7464851.png)
